6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
Description
This compound belongs to the acetotoluidide class, characterized by a chloro-substituted aromatic ring and a secondary amine side chain. The ethyl(2-phenoxyethyl)amino substituent introduces a phenoxy group, distinguishing it from related compounds with simpler alkyl or cyclic amines. This structural feature likely impacts solubility, pharmacokinetics, and toxicity compared to its analogs .
Properties
CAS No. |
102489-57-6 |
|---|---|
Molecular Formula |
C19H24Cl2N2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-3-22(12-13-24-16-9-5-4-6-10-16)14-18(23)21-19-15(2)8-7-11-17(19)20;/h4-11H,3,12-14H2,1-2H3,(H,21,23);1H |
InChI Key |
UFYWFHCKNGPCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 2-methylaniline to produce 2-chloro-6-methylaniline. This intermediate is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. The final step involves the reaction of this intermediate with phenoxyethyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular properties of the target compound with its analogs:
*Note: The target compound’s molecular weight is extrapolated based on substituent contributions (phenoxyethyl group adds ~122 g/mol to a base structure similar to ).
Physicochemical Properties
- Water Solubility: Analogs with hydrophilic substituents (e.g., dimethylamino in ) exhibit higher solubility (log10ws = -1.77 for a related 2',6'-acetoxylidide compound) compared to bulkier or aromatic groups . The target compound’s phenoxyethyl group likely reduces water solubility due to increased hydrophobicity.
- Thermal Stability: Critical temperatures (e.g., boiling points >600 K for simpler analogs) suggest stability under standard conditions, but phenoxy-containing derivatives may decompose at lower temperatures due to ether bond lability .
Research Findings and Critical Analysis
- Structure-Activity Relationships: Bulky substituents (e.g., phenoxyethyl, piperidino) correlate with reduced solubility but improved membrane permeability. However, this trade-off may increase toxicity risks, as seen in the isopropylamino analog .
- Contradictions in Evidence: While dimethylamino analogs show low acute toxicity, chlorinated aromatic cores (common across all compounds) raise concerns about environmental persistence and bioaccumulation .
Q & A
Q. What are the key synthetic steps for preparing 6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride?
The synthesis typically involves:
- Phenyl Intermediate Formation : Reacting 2-chloro-6-methylphenylamine with acetic anhydride to form the acetamide backbone .
- Amine Functionalization : Introducing the ethyl(2-phenoxyethyl)amino group via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaOH or KCO) .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and amine/amide functionality .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm) and N-H bonds .
- X-ray Crystallography : For definitive structural elucidation, if single crystals are obtainable .
Q. How is the compound screened for preliminary biological activity?
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates .
- Cellular Toxicity : MTT or resazurin assays in cell lines to assess cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .
Advanced Research Questions
Q. How can substitution reactions at the chloro-substituted phenyl ring be optimized for diverse analogs?
- Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, or SNAr with amines/thiols under mild conditions .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while microwave irradiation reduces reaction times .
- Monitoring : Real-time HPLC or TLC to track reaction progress and minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Establish EC/IC values across multiple assays to confirm potency trends .
- Metabolite Analysis : LC-MS/MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to isolate pharmacophore contributions .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent Reduction : Use water or ethanol as reaction media where possible .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) for cross-coupling reactions .
- Waste Minimization : Flow chemistry systems to improve atom economy and reduce purification steps .
Q. What computational methods predict its pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
- Docking Studies : AutoDock or Schrödinger Suite to model protein-ligand interactions and binding affinities .
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity profiles .
Methodological Guidance for Contradictory Data
- Spectral Discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and reference databases (NIST Chemistry WebBook) .
- Biological Replicability : Use standardized cell lines (e.g., HEK293 or HepG2) and report assay conditions (pH, temperature) in detail .
- Synthetic Yield Variability : Control moisture levels (Schlenk line techniques) and pre-dry solvents to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
